molecular formula C10H10N2O2 B598947 2-Amino-2-(1H-indol-5-yl)acetic acid CAS No. 108763-43-5

2-Amino-2-(1H-indol-5-yl)acetic acid

Cat. No. B598947
M. Wt: 190.202
InChI Key: XJJJDZBNTOYJAE-UHFFFAOYSA-N
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Patent
US04734407

Procedure details

17.3 g (0.08 mole) of 6e are stirred analogously to Example 1d with 92.12 g (0.292 mole) of barium hydroxide in 560 ml of water at 100° C. for 24 hours.
Name
6e
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
92.12 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]3[NH:14]C(=O)N[C:11]3=[O:16])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-:17].[Ba+2].[OH-]>O>[CH:7]1[C:6]([CH:10]([NH2:14])[C:11]([OH:16])=[O:17])=[CH:5][C:4]2[CH:3]=[CH:2][NH:1][C:9]=2[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
6e
Quantity
17.3 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1C(NC(N1)=O)=O
Name
Quantity
92.12 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
560 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=CN2)C=C1C(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.